5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is an organic compound with a complex structure that includes an oxazole ring, a carboxylic acid group, and a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxy methyl group: This step often involves the use of a phenol derivative and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the oxazole ring or other functional groups.
Substitution: The phenoxy methyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Methylphenoxy)methyl]-2-furoic acid
- 3-Methyl-5-(phenoxymethyl)-2-furoic acid
- 5-[(methylthio)methyl]-2-furoic acid
Comparison
Compared to similar compounds, 5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is a chemical compound characterized by its unique oxazole ring structure and a phenoxy methyl group. This compound has garnered attention in scientific research due to its potential biological activities, including immunosuppressive properties and interactions with various biomolecules. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H13NO3, with a molecular weight of 219.24 g/mol. The compound features an oxazole ring, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole ring allows for modulation of enzymatic activities, potentially affecting various signaling pathways in cells.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses.
- Receptor Binding : It can bind to receptors that modulate immune responses, influencing cell proliferation and cytokine production.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Immunosuppressive Effects : Studies have shown that derivatives of oxazole compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro. For instance, the compound demonstrated a dose-dependent inhibition of phytohemagglutinin A (PHA)-induced PBMC proliferation .
- Cytokine Production Modulation : The compound has been observed to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFα) production in human whole blood cultures, suggesting its potential role in modulating inflammatory responses .
Research Findings and Case Studies
A comparative analysis was conducted on various derivatives of oxazole compounds to evaluate their biological activities. The following table summarizes key findings from relevant studies:
Properties
IUPAC Name |
5-[(3-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-3-2-4-9(5-8)16-7-10-6-11(12(14)15)13-17-10/h2-6H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAVIHGJSYNVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.